Home > Products > Screening Compounds P91699 > Kv1.3 Channel blocker 42
Kv1.3 Channel blocker 42 -

Kv1.3 Channel blocker 42

Catalog Number: EVT-10896528
CAS Number:
Molecular Formula: C28H36ClFN2O4
Molecular Weight: 519.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kv1.3 Channel Blocker 42 is a compound designed to inhibit the voltage-gated potassium channel Kv1.3, which plays a critical role in T cell activation and proliferation. This channel is particularly significant in the context of autoimmune diseases, where its modulation can influence immune responses. The development of Kv1.3 blockers is driven by the need for therapeutic agents that can selectively target this channel to mitigate excessive immune activity without broadly affecting other potassium channels.

Source

The primary source of Kv1.3 Channel Blocker 42 is derived from peptide sequences found in natural toxins, such as those from sea anemones. These peptides have been modified to enhance their selectivity and potency against Kv1.3 while minimizing off-target effects.

Classification

Kv1.3 Channel Blocker 42 falls under the category of potassium channel inhibitors. It is classified as a peptide-based inhibitor, which distinguishes it from small-molecule drugs that also target ion channels.

Synthesis Analysis

Methods

The synthesis of Kv1.3 Channel Blocker 42 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique allows for precise control over the sequence and modifications of amino acids.

Technical Details

  • Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid, followed by sequential addition of protected amino acids. Each step involves deprotection and coupling reactions, ultimately yielding the desired peptide sequence.
  • Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Kv1.3 Channel Blocker 42 is characterized by a specific amino acid sequence that enables it to bind effectively to the Kv1.3 channel. The structure typically includes disulfide bonds that stabilize the peptide conformation, enhancing its binding affinity.

Data

  • Molecular Weight: The molecular weight of Kv1.3 Channel Blocker 42 varies depending on the specific sequence and modifications but generally falls within the range typical for peptide inhibitors.
  • Structural Resolution: High-resolution structures of Kv1.3 in complex with various blockers have been elucidated using techniques such as cryo-electron microscopy, providing insights into binding interactions at the atomic level .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Kv1.3 Channel Blocker 42 is its binding to the Kv1.3 channel, which involves non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Technical Details

  • Binding Affinity: The binding affinity of Kv1.3 Channel Blocker 42 can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, providing data on its efficacy in inhibiting channel activity.
  • Concentration-Dependent Inhibition: Studies have shown that the inhibition of Kv1.3 by this blocker is concentration-dependent, with significant effects observed at low nanomolar concentrations .
Mechanism of Action

Process

Kv1.3 Channel Blocker 42 exerts its effects by binding to specific sites on the Kv1.3 channel, leading to conformational changes that reduce ion conductance through the channel.

Data

  • Inhibition Mechanism: The blocker stabilizes an inactive state of the channel, preventing potassium ions from passing through during depolarization events, which is crucial for T cell activation .
  • Functional Outcomes: Inhibition of Kv1.3 has been shown to decrease T cell proliferation and cytokine production, making it a potential therapeutic agent for autoimmune conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in aqueous buffers at physiological pH, facilitating its use in biological assays.

Chemical Properties

  • Stability: The stability of Kv1.3 Channel Blocker 42 can be affected by factors such as temperature and pH; thus, it is usually stored under controlled conditions.
  • pKa Values: Relevant pKa values can influence the ionization state of amino acids within the peptide, affecting its binding properties.
Applications

Scientific Uses

Kv1.3 Channel Blocker 42 has several promising applications in scientific research and therapeutic development:

  • Autoimmune Disease Research: Its ability to modulate T cell activity makes it a valuable tool for studying autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
  • Therapeutic Development: Ongoing clinical trials are exploring its potential as a treatment option for conditions characterized by excessive T cell activation .
  • Ion Channel Studies: It serves as an important reagent for investigating ion channel dynamics and pharmacology in cellular models.
Introduction to Kv1.3 Channels in Cellular Physiology and Disease

Role of Voltage-Gated Potassium Channel 1.3 in Immune Cell Activation and Effector Memory T Cell Function

Voltage-gated potassium channel 1.3 regulates calcium-dependent signaling in T lymphocytes by maintaining the electrochemical gradient necessary for sustained calcium influx. Upon T cell receptor engagement, phospholipase C-γ1 activation generates inositol 1,4,5-trisphosphate, triggering endoplasmic reticulum calcium release. This depolarizes the membrane, activating voltage-gated potassium channel 1.3 to facilitate potassium efflux. The resulting hyperpolarization sustains the driving force for calcium release-activated calcium channel-mediated extracellular calcium entry, a prerequisite for nuclear factor of activated T cells translocation and interleukin production [1] [8].

Effector memory T cells exhibit marked voltage-gated potassium channel 1.3 overexpression (~1,500 channels/cell) compared to naïve T cells (~300 channels/cell). This adaptation enables prolonged calcium oscillations during antigen re-encounter, potentiating pro-inflammatory cytokine secretion (e.g., interleukin-17, interferon-γ) and clonal expansion. Voltage-gated potassium channel 1.3 clusters within immunological synapses during T cell-antigen-presenting cell interactions, spatially restricting calcium microdomains that amplify T cell activation [1] [6]. Kinetic modeling confirms that voltage-gated potassium channel 1.3 blockade reduces intracellular calcium concentrations by >60%, directly impairing T cell effector functions [8].

Table 1: Voltage-Gated Potassium Channel 1.3 Modulation of Calcium Signaling in Effector Memory T Cells

ParameterResting StateActivated StateVoltage-Gated Potassium Channel 1.3 Blocked State
Membrane Potential-60 mV-40 mV (initial)Sustained depolarization (> -20 mV)
Intracellular Calcium100 nM500–1,000 nM< 200 nM
Nuclear Factor of Activated T Cells ActivationBaselineHigh (>80% nuclear)Low (<20% nuclear)
Interleukin-2 ProductionUndetectable>500 pg/mL<100 pg/mL

Voltage-Gated Potassium Channel 1.3 Overexpression in Autoimmune Pathologies and Chronic Inflammation

Voltage-gated potassium channel 1.3 overexpression is a hallmark of autoreactive effector memory T cells in autoimmune diseases. In multiple sclerosis, myelin-reactive T cells exhibit 2–3 fold higher voltage-gated potassium channel 1.3 density than healthy counterparts, correlating with disease severity. Similarly, in rheumatoid arthritis, synovial fluid-derived effector memory T cells demonstrate elevated voltage-gated potassium channel 1.3 expression, driving tumor necrosis factor-α and interleukin-17 production that perpetuates joint inflammation [1] [6]. Type 1 diabetes mellitus patients show analogous upregulation in islet-specific T cells, implicating voltage-gated potassium channel 1.3 in pancreatic β-cell destruction [2].

Molecular studies attribute pathological voltage-gated potassium channel 1.3 overexpression to:

  • Transcriptional Dysregulation: Nuclear factor κB and activator protein-1 binding sites in the voltage-gated potassium channel 1.3 promoter are hyperactivated in autoimmune effectors.
  • Post-Translational Modifications: Enhanced surface trafficking via phosphorylation by Src-family kinases in chronically stimulated T cells [4].
  • MicroRNA Dysregulation: Loss of microRNA-150–mediated repression of voltage-gated potassium channel 1.3 mRNA in effector memory T cells [6].

Table 2: Voltage-Gated Potassium Channel 1.3 Expression in Autoimmune Pathologies

DiseaseCell Type AnalyzedChannel Density (Channels/Cell)Functional Consequence
Multiple SclerosisMyelin-reactive effector memory T cells1,500–2,000Enhanced CNS infiltration, interleukin-17 hypersecretion
Rheumatoid ArthritisSynovial fluid effector memory T cells1,200–1,800Tumor necrosis factor-α overproduction, osteoclast activation
Type 1 Diabetes MellitusIslet-specific T cells1,000–1,500β-cell apoptosis, insulin deficiency
PsoriasisSkin-homing effector memory T cells1,400–1,700Interleukin-22 dysregulation, keratinocyte hyperproliferation

Pharmacological blockade (e.g., with sea anemone toxin ShK or scorpion toxin ImKTx88) reduces interleukin-17 production by >70% and inhibits T cell proliferation in autoimmune models, confirming the therapeutic potential of voltage-gated potassium channel 1.3 suppression [6] [7].

Voltage-Gated Potassium Channel 1.3 as a Molecular Nexus in Neuroinflammatory and Oncogenic Signaling

Beyond autoimmune contexts, voltage-gated potassium channel 1.3 underpins neuroinflammatory blood-brain barrier disruption and cancer progression. In multiple sclerosis and experimental autoimmune encephalomyelitis, interleukin-17 from voltage-gated potassium channel 1.3-high effector memory T cells downregulates endothelial tight junction proteins (claudin-5, occludin, zonula occludens-1). Scorpion toxin-derived ImKTx88 prevents blood-brain barrier leakage by:

  • Restoring angiopoietin-1/Tie-2 signaling, stabilizing endothelial integrity
  • Suppressing intercellular adhesion molecule-1/vascular cell adhesion molecule-1 overexpression (>50% reduction)
  • Reversing interleukin-17–induced tight junction disassembly [7]

Table 3: Voltage-Gated Potassium Channel 1.3 in Neuroinflammation and Cancer

Pathological ContextVoltage-Gated Potassium Channel 1.3 LocalizationKey Molecular InteractionsTherapeutic Blockade Effect
Neuroinflammation (Multiple Sclerosis)Endothelial cells, infiltrating effector memory T cellsInterleukin-17 → Claudin-5 degradation80% reduction in Evans blue extravasation; Tie-2 pathway activation
Alzheimer’s DiseaseActivated microgliaAmyloid-β → Potassium efflux dysregulationReduced microglial activation; amyloid clearance
Chronic Lymphocytic LeukemiaMitochondrial membraneBax interaction → Cytochrome c release98% apoptosis in p53-mutated cells
Pancreatic AdenocarcinomaPlasma membraneVoltage-gated potassium channel 1.3–β1-integrin complexInhibition of epithelial-mesenchymal transition

In oncology, mitochondrial voltage-gated potassium channel 1.3 (mitoVoltage-gated potassium channel 1.3) translocates to the inner mitochondrial membrane in hematological malignancies. Bax-dependent mitoVoltage-gated potassium channel 1.3 blockade triggers mitochondrial hyperpolarization, reactive oxygen species surge, and cytochrome c release, activating caspase-9–mediated apoptosis. Chronic lymphocytic leukemia cells exhibit 5-fold higher mitoVoltage-gated potassium channel 1.3 sensitivity than healthy B cells, explaining the efficacy of memantine (an N-methyl-D-aspartate receptor antagonist with voltage-gated potassium channel 1.3-blocking activity) in inducing apoptosis in p53-mutated clones [5] [3]. Solid tumors (e.g., melanoma, pancreatic adenocarcinoma) overexpress plasma membrane voltage-gated potassium channel 1.3, which complexes with β1-integrin to activate focal adhesion kinase and accelerate metastasis. Voltage-gated potassium channel 1.3 knockdown reduces in vitro migration by 40–60%, validating its pro-oncogenic role [3] [5].

Properties

Product Name

Kv1.3 Channel blocker 42

IUPAC Name

1-[7-[3-(4-fluorophenyl)butoxy]-2,4-dimethyl-6-(2-piperidin-1-ylethoxy)-1,3-benzoxazol-5-yl]ethanone;hydrochloride

Molecular Formula

C28H36ClFN2O4

Molecular Weight

519.0 g/mol

InChI

InChI=1S/C28H35FN2O4.ClH/c1-18(22-8-10-23(29)11-9-22)12-16-33-28-26(34-17-15-31-13-6-5-7-14-31)24(20(3)32)19(2)25-27(28)35-21(4)30-25;/h8-11,18H,5-7,12-17H2,1-4H3;1H

InChI Key

FHCGCBIHIRQNML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(O2)C)OCCC(C)C3=CC=C(C=C3)F)OCCN4CCCCC4)C(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.